

Hydroxyacetone (CAS 116-09-6): A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Hydroxyacetone	
Cat. No.:	B041140	Get Quote

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Abstract

Hydroxyacetone (CAS 116-09-6), also known as acetol or 1-hydroxy-2-propanone, is the simplest primary alpha-hydroxy ketone.[1][2][3] This colorless, hygroscopic liquid possesses a characteristic sweet odor and is miscible with water, alcohol, and ether.[1][4] It serves as a versatile building block in organic synthesis and has applications in the cosmetic and food industries.[4][5] Furthermore, **hydroxyacetone** is a metabolite in various biological pathways and has been the subject of toxicological studies, particularly concerning its effects on mitochondrial function and the cytoskeleton.[6][7][8] This guide provides an in-depth overview of the physicochemical properties, synthesis, applications, and biological significance of **hydroxyacetone**, complete with detailed experimental protocols and pathway diagrams to support research and development activities.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **hydroxyacetone** is presented in the tables below. This data is essential for safe handling, storage, and application of the compound in a laboratory setting.

Table 1: Physicochemical Properties of Hydroxyacetone



Property	Value	Reference(s)
CAS Number	116-09-6	[1][9]
Molecular Formula	C ₃ H ₆ O ₂	[1][9]
Molecular Weight	74.08 g/mol	[1][9]
Appearance	Colorless liquid	[1][2]
Odor	Peculiar, sweet, caramellic	[1][10]
Melting Point	-17 °C	[1][7]
Boiling Point	145-146 °C at 760 mmHg	[1][7]
Density	1.082 g/cm³ at 20 °C	[7]
Vapor Pressure	2.95 mmHg	[1]
Solubility	Miscible with water, alcohol, and ether	[4]
Refractive Index	1.419-1.430	[1]

Table 2: Safety and Toxicity Data for Hydroxyacetone



Parameter	Value	Reference(s)
Flash Point	56 °C (closed cup)	[2][7]
Classification	Flammable liquid (Category 3)	[11]
Acute Toxicity (Oral, Rat LD50)	2200 mg/kg	[6]
Acute Toxicity (Dermal, ATE)	1100 mg/kg	[7]
Acute Toxicity (Inhalation, ATE)	11 mg/l (4h)	[7]
Hazards	Harmful in contact with skin or if inhaled. Suspected of causing genetic defects.	[7][11]
Handling Precautions	Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection.	[7][11][12]

Synthesis and Purification

Hydroxyacetone can be synthesized through several routes, with the most common being the dehydration of glycerol and the substitution reaction of bromoacetone.

Synthesis of Hydroxyacetone from Glycerol

The commercial production of **hydroxyacetone** often involves the catalytic dehydration of glycerol.[2] This process can be carried out in either the gas or liquid phase using various catalysts.

Experimental Protocol: Gas-Phase Dehydration of Glycerol

This protocol is based on the principles described for glycerol dehydration over a La₂CuO₄ catalyst.

• Catalyst Preparation: Prepare the La₂CuO₄ catalyst as described in the literature.



- Reaction Setup: The reaction is performed in a fixed-bed reactor. The catalyst is placed within the reactor, which is heated to the desired temperature (e.g., 260-280 °C).
- Procedure:
 - A solution of 20 vol% glycerol in an inert gas (e.g., N₂) is passed through the heated catalyst bed.
 - The reaction is carried out under inert conditions.
 - The product stream is cooled and collected.
 - The product mixture is then analyzed (e.g., by gas chromatography) to determine the yield and selectivity of **hydroxyacetone**.
- Notes: The catalyst structure may be modified during the reaction, with partial reduction of Cu²⁺ to Cu¹⁺.

Laboratory-Scale Synthesis from Bromoacetone

On a laboratory scale, **hydroxyacetone** can be synthesized from bromoacetone via a substitution reaction followed by hydrolysis.

Experimental Protocol: Synthesis from Bromoacetone

This protocol is a general representation of the synthesis of acetol (**hydroxyacetone**) from bromoacetone.

- Materials: Bromoacetone, potassium formate, anhydrous methyl alcohol.
- Reaction Setup: A round-bottom flask equipped with a reflux condenser.
- Procedure:
 - A solution of potassium hydroxide in anhydrous methyl alcohol is prepared in the reaction flask and cooled.
 - Purified ethyl formate is added, and the mixture is refluxed.



- Bromoacetone is then added, and the mixture is refluxed for an extended period (e.g., 16 hours).
- After the reaction, the mixture is cooled, and the precipitated potassium bromide is filtered
 off.
- The filtrate is then subjected to fractional distillation to isolate the **hydroxyacetone**.
- Caution: Bromoacetone is a powerful irritant. The reaction should be performed in a wellventilated fume hood.

Purification of Hydroxyacetone

Crude **hydroxyacetone** can be purified by fractional distillation under reduced pressure.

Experimental Protocol: Purification by Distillation

- Apparatus: A standard fractional distillation setup with a vacuum source.
- Procedure:
 - The crude **hydroxyacetone** is placed in the distillation flask.
 - The system is evacuated to the desired pressure.
 - The flask is heated gently.
 - The fraction distilling at the appropriate temperature and pressure for hydroxyacetone is collected. For instance, a fraction can be collected at 35–47°C/12 mm Hg, which upon refractionation yields purer hydroxyacetone at 40–43°C/12 mm Hg.

Chemical Reactivity and Applications

Hydroxyacetone is a valuable intermediate in organic synthesis due to the presence of both a hydroxyl and a carbonyl group.

Mannich Reaction



The Mannich reaction is a three-component condensation involving an active hydrogen compound (like **hydroxyacetone**), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[13][14]

Experimental Protocol: Mannich Reaction with Hydroxyacetone

This is a generalized protocol for an L-tryptophan-catalyzed Mannich reaction between **hydroxyacetone** and a glyoxylate imine.

- Reactants: **Hydroxyacetone**, a glyoxylate-derived imine, and L-tryptophan as a catalyst.
- Solvent: A mixture of DMSO and 1-butanol (e.g., 4:1 v/v) can be used.
- Procedure:
 - Dissolve the imine and L-tryptophan in the solvent mixture in a reaction vessel.
 - Add hydroxyacetone to the mixture.
 - Stir the reaction at room temperature for the required duration.
 - Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
 - Upon completion, the product can be isolated and purified using standard chromatographic techniques.

Aldol Condensation

Hydroxyacetone can undergo aldol condensation, reacting with aldehydes or ketones in the presence of a base or acid catalyst.[15]

Experimental Protocol: Aldol Condensation with Benzaldehyde

This protocol describes a base-catalyzed aldol condensation analogous to the reaction of acetone with benzaldehyde.

- Reactants: **Hydroxyacetone**, benzaldehyde, sodium hydroxide, and ethanol.
- Procedure:



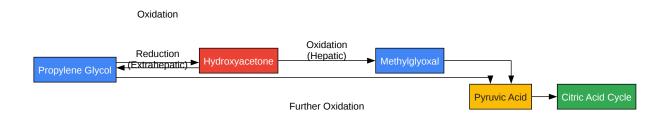
- In an Erlenmeyer flask, prepare a solution of sodium hydroxide in ethanol and water.
- Add hydroxyacetone to this solution, followed by the slow addition of benzaldehyde while stirring.
- Continue stirring the mixture at room temperature. The reaction progress can be monitored for the formation of a precipitate.
- After a set period (e.g., 30 minutes), the solid product is collected by vacuum filtration.
- The product is washed with cold water and then with a small amount of chilled ethanol to remove impurities.
- The resulting product can be further purified by recrystallization from ethanol.

Biological Significance and Signaling Pathways

Hydroxyacetone is not only a synthetic chemical but also a metabolite found in living organisms. It is an intermediate in the metabolism of the amino acids glycine, serine, and threonine.[7] It can also be formed from the metabolism of acetone and propylene glycol.[7]

Metabolic Fate of Hydroxyacetone

In the body, **hydroxyacetone** can be metabolized via two main routes. One pathway, primarily in the liver, leads to the formation of methylglyoxal. The other, an extrahepatic pathway, results in the formation of propylene glycol. Both of these metabolites are further oxidized to pyruvic acid, which then enters central metabolic pathways like the citric acid cycle.[7]



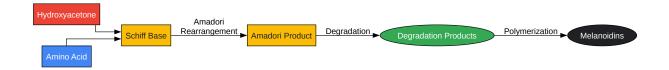


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Metabolic pathways of **hydroxyacetone**.[7]

Maillard Reaction

Hydroxyacetone can participate in the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that contributes to the flavor and color of cooked foods.[4] The reaction is complex, involving multiple stages.



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Simplified Maillard reaction pathway involving **hydroxyacetone**.

Toxicological Effects: Mitochondrial Dysfunction

Toxicological studies have identified mitochondria as a primary target of **hydroxyacetone**. Exposure to **hydroxyacetone** can lead to increased mitochondrial activity and the production of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, ultimately causing mitochondrial dysfunction.[8]

Experimental Protocol: Assessing Mitochondrial Activity

This protocol is based on methods used to study the effects of **hydroxyacetone** on BEAS-2B cells.

- Cell Culture: BEAS-2B cells are cultured in appropriate media.
- Treatment: Cells are treated with varying concentrations of hydroxyacetone (e.g., 0.01–10 mg/mL) for specific durations.
- Mitochondrial Membrane Potential Assay:





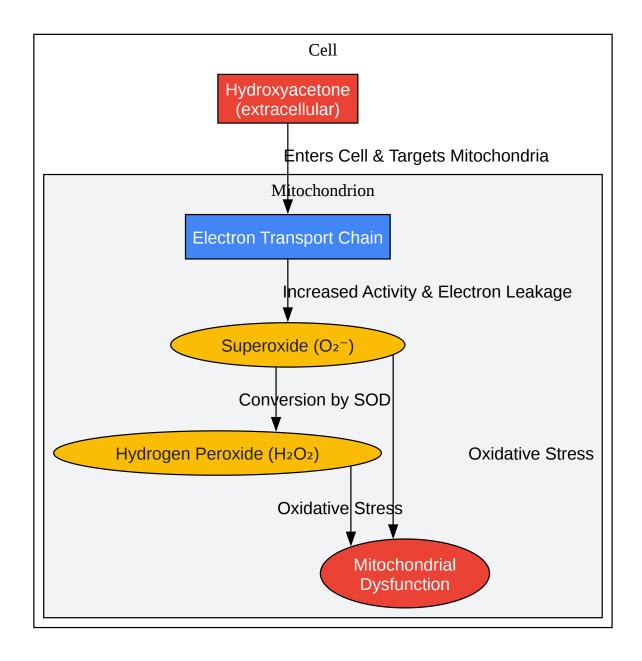


- After treatment, cells are incubated with a fluorescent dye that accumulates in active mitochondria (e.g., TMRM).
- The fluorescence intensity is measured using a fluorescence microscope or plate reader to assess changes in mitochondrial membrane potential.

ROS Detection:

- To measure superoxide, cells can be incubated with a probe like MitoSOX Red.
- To measure hydrogen peroxide in the culture medium, an Amplex™ Red assay can be performed according to the manufacturer's instructions.





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Hydroxyacetone-induced mitochondrial dysfunction pathway.[8]

Toxicological Effects: Cytoskeleton Disruption

Another significant toxicological effect of **hydroxyacetone** is the disruption of the actin cytoskeleton. Exposure can lead to the depolymerization of actin filaments, resulting in changes to cell morphology, including cell rounding and blebbing.

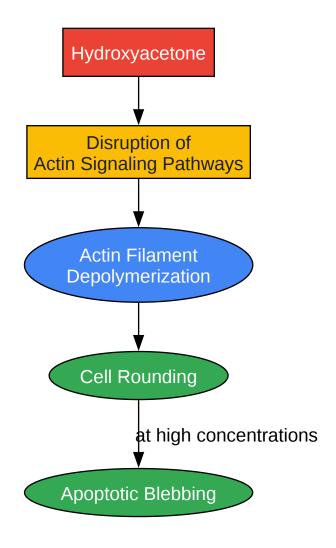


Experimental Protocol: Visualizing Actin Filaments

This protocol is adapted from studies on BEAS-2B cells.

- Cell Culture and Treatment: BEAS-2B cells are grown on chamber slides and treated with hydroxyacetone as described previously.
- Staining:
 - Following treatment, cells are fixed with 4% paraformaldehyde.
 - The cells are then permeabilized and stained with fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 594), which specifically binds to F-actin.
 - Cell nuclei can be counterstained with a DNA dye like DAPI.
- Imaging: The stained cells are visualized using a fluorescence microscope to observe changes in the actin cytoskeleton architecture.





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Logical workflow of **hydroxyacetone**-induced cytoskeleton disruption.

Conclusion

Hydroxyacetone (CAS 116-09-6) is a chemical of significant interest due to its dual role as a versatile synthetic intermediate and a biologically active metabolite. Its physicochemical properties and safety profile are well-characterized, enabling its use in various applications. The synthetic routes from both glycerol and bromoacetone provide accessible means for its production. For researchers in drug development and toxicology, understanding its impact on cellular pathways, particularly mitochondrial function and cytoskeletal integrity, is crucial. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation and application of this multifaceted compound.



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